N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 946230-78-0) is a pyridazinone derivative with the molecular formula C₁₉H₁₆BrN₃O₃ and a molecular weight of 414.25 g/mol . Its structure features:
- A 4-bromophenyl group at the carboxamide position.
- A 4-methylphenyl substituent at the 1-position of the pyridazinone ring.
- A methoxy group at the 4-position of the pyridazinone core.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-3-9-15(10-4-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-7-5-13(20)6-8-14/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGCLQODAVZOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Implications
- Halogen Substitutions : The target compound’s 4-bromophenyl group contrasts with 4-fluorophenyl in analogs (e.g., Compound 19, 12). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine .
- Aromatic Substituents: Replacement of the 4-bromophenyl with 4-(dimethylamino)phenyl (BF37386) introduces a basic nitrogen, likely improving aqueous solubility and interaction with polar enzyme pockets .
- Methoxy Positioning: The 4-methoxy group on the pyridazinone core is conserved across most analogs, suggesting its critical role in maintaining the planar conformation necessary for proteasome binding .
Research Findings and Trends
- Proteasome Inhibition: Analogs like Compound 19 and 25 exhibit nanomolar inhibitory activity against T. cruzi proteasome, attributed to their fluorine and methoxybenzyl groups optimizing target engagement . The target compound’s bromophenyl group may offer similar steric complementarity but requires empirical validation.
- Metabolic Stability : Cyclopropylcarbamoyl groups (e.g., Compound 12) resist enzymatic degradation, a feature absent in the target compound, which may limit its pharmacokinetic profile .
- Solubility Challenges : Bromine’s hydrophobicity in the target compound could necessitate formulation adjustments (e.g., co-solvents) compared to more polar analogs like BF37386 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
